Fmoc-PEG4-NHS ester

Catalog No.
S528295
CAS No.
1314378-14-7
M.F
C30H36N2O10
M. Wt
584.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-PEG4-NHS ester

CAS Number

1314378-14-7

Product Name

Fmoc-PEG4-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C30H36N2O10

Molecular Weight

584.62

InChI

InChI=1S/C30H36N2O10/c33-27-9-10-28(34)32(27)42-29(35)11-13-37-15-17-39-19-20-40-18-16-38-14-12-31-30(36)41-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26H,9-21H2,(H,31,36)

InChI Key

NMCTTZZPHFQEQB-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Solubility

Soluble in DMSO

Synonyms

Fmoc-PEG4-NHS ester

Description

The exact mass of the compound Fmoc-PEG4-NHS ester is 584.237 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Fmoc Protecting Group: This group (Fluorenylmethoxycarbonyl) protects a primary amine at one end of the molecule. Fmoc groups can be selectively removed under mild basic conditions, revealing a free amine for further conjugation steps [].
  • PEG Spacer: The central portion of the molecule is a short chain of polyethylene glycol (PEG). This hydrophilic chain increases the water solubility of the molecule and the final conjugate []. PEG spacers can also improve the stability and biocompatibility of biomolecules [].
  • NHS Ester: N-hydroxysuccinimide (NHS) ester functionality resides at the other end of the molecule. NHS esters are highly reactive towards primary amines (-NH2) and readily form stable amide bonds with them [].

Protein Labeling

Fmoc-PEG4-NHS ester can be used to covalently attach PEG chains to proteins. The NHS ester moiety reacts with the primary amines present on the protein surface (usually lysine side chains) to form amide bonds. This process modifies the protein with a PEG chain, leading to several potential benefits:

  • Improved Water Solubility: Proteins with poor water solubility can be PEGylated to enhance their aqueous solubility, facilitating further research and potential therapeutic applications [].
  • Increased Stability: PEGylation can improve the stability of proteins in biological environments, protecting them from degradation and aggregation [].
  • Reduced Immunogenicity: PEGylation can mask immunogenic epitopes on proteins, potentially reducing their immunogenicity in vivo.

Fmoc-PEG4-NHS ester is a chemical compound that serves as a versatile linker in peptide synthesis and bioconjugation applications. It consists of a hydrophilic polyethylene glycol (PEG) spacer, specifically four ethylene glycol units, an Fmoc (9-fluorenylmethoxycarbonyl) protected amine, and a N-hydroxysuccinimide (NHS) ester functionality. The structure of Fmoc-PEG4-NHS ester can be represented by the molecular formula C30H36N2O10, with a molecular weight of approximately 584.6 g/mol . This compound enhances solubility and stability in aqueous environments, making it particularly useful in various biochemical applications.

  • Formation of Amide Bonds: The NHS ester reacts with primary amines to form stable amide bonds, which is crucial for labeling proteins and other biomolecules.
  • Deprotection of Fmoc Group: The Fmoc group can be removed under basic conditions (e.g., using piperidine), allowing for subsequent reactions involving the free amine .
  • Bioconjugation: This compound can be utilized to conjugate drugs or probes to biomolecules, enhancing their functionality and specificity in biological systems .

The biological activity of Fmoc-PEG4-NHS ester is primarily linked to its role as a linker in drug development and bioconjugation. By facilitating the stable attachment of therapeutic agents to targeting moieties, it enhances the pharmacokinetic properties of peptides and proteins. This compound is particularly relevant in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins within cells, offering potential therapeutic strategies against various diseases, including cancer .

The synthesis of Fmoc-PEG4-NHS ester typically involves the following steps:

  • Synthesis of PEG Backbone: The PEG chain is synthesized through polymerization methods.
  • Protection of Amine: An amine group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
  • Formation of NHS Ester: The NHS ester is formed by reacting the carboxylic acid derivative of the PEG with N-hydroxysuccinimide under suitable conditions.

These steps ensure that the final product retains the necessary functionalities for effective bioconjugation and peptide synthesis .

Fmoc-PEG4-NHS ester has a wide range of applications in various fields:

  • Peptide Synthesis: It is widely used to facilitate the synthesis and modification of peptides by providing a stable linkage.
  • Bioconjugation: This compound allows for the labeling of proteins, oligonucleotides, and other amine-containing molecules, enhancing their utility in research and therapeutic applications.
  • Drug Development: Its ability to improve solubility and stability makes it valuable in developing peptide-based drugs, particularly in oncology and targeted therapies .

Studies involving Fmoc-PEG4-NHS ester often focus on its interactions with various biomolecules. The NHS ester functionality allows for selective conjugation to primary amines present on proteins or peptides, resulting in stable complexes that can be analyzed for their biological activity. These interactions are critical for understanding how modified peptides behave in biological systems and their potential therapeutic effects.

Several compounds share structural similarities with Fmoc-PEG4-NHS ester, each offering unique properties:

Compound NameStructure FeaturesUnique Properties
Fmoc-N-methyl-PEG4-NHS esterContains N-methyl groupEnhanced lipophilicity; useful for specific applications
Fmoc-PEG3-NHS esterShorter PEG chain (three units)Different solubility characteristics; may affect drug delivery
Fmoc-DPEG4-NHS esterIncorporates a different linker structureOften used in more complex bioconjugations

The uniqueness of Fmoc-PEG4-NHS ester lies in its balance between hydrophilicity from the PEG spacer and reactivity from the NHS ester, making it particularly versatile for various biochemical applications while maintaining stability during synthesis and storage.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.4

Exact Mass

584.237

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Chen Y, Xia R, Huang Y, Zhao W, Li J, Zhang X, Wang P, Venkataramanan R, Fan J, Xie W, Ma X, Lu B, Li S. An immunostimulatory dual-functional nanocarrier that improves cancer immunochemotherapy. Nat Commun. 2016 Nov 7;7:13443. doi: 10.1038/ncomms13443. PubMed PMID: 27819653; PubMed Central PMCID: PMC5103075.
2: Zhao M, Huang Y, Chen Y, Xu J, Li S, Guo X. PEG-Fmoc-Ibuprofen Conjugate as a Dual Functional Nanomicellar Carrier for Paclitaxel. Bioconjug Chem. 2016 Sep 21;27(9):2198-205. doi: 10.1021/acs.bioconjchem.6b00415. Epub 2016 Aug 25. PubMed PMID: 27532881.
3: Zhang P, Li J, Ghazwani M, Zhao W, Huang Y, Zhang X, Venkataramanan R, Li S. Effective co-delivery of doxorubicin and dasatinib using a PEG-Fmoc nanocarrier for combination cancer chemotherapy. Biomaterials. 2015 Oct;67:104-14. doi: 10.1016/j.biomaterials.2015.07.027. Epub 2015 Jul 15. PubMed PMID: 26210177; PubMed Central PMCID: PMC4550547.
4: Zhang Y, Huang Y, Zhao W, Lu J, Zhang P, Zhang X, Li J, Gao X, Venkataramanan R, Li S. Fmoc-conjugated PEG-vitamin E2 micelles for tumor-targeted delivery of paclitaxel: enhanced drug-carrier interaction and loading capacity. AAPS J. 2014 Nov;16(6):1282-91. doi: 10.1208/s12248-014-9651-2. Epub 2014 Sep 6. PubMed PMID: 25193267; PubMed Central PMCID: PMC4389742.
5: Zhang P, Huang Y, Liu H, Marquez RT, Lu J, Zhao W, Zhang X, Gao X, Li J, Venkataramanan R, Xu L, Li S. A PEG-Fmoc conjugate as a nanocarrier for paclitaxel. Biomaterials. 2014 Aug;35(25):7146-56. doi: 10.1016/j.biomaterials.2014.04.108. Epub 2014 May 22. PubMed PMID: 24856103; PubMed Central PMCID: PMC4102141.

Explore Compound Types